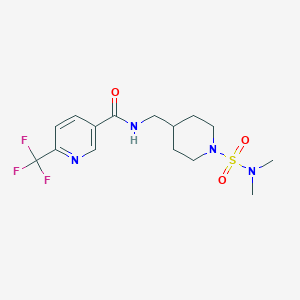
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H21F3N4O3S and its molecular weight is 394.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications based on current research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula C17H25N3O3S and a molecular weight of approximately 351.5 g/mol. It features a piperidine ring, a dimethylsulfamoyl group, and a trifluoromethyl-substituted nicotinamide moiety, which contribute to its unique properties and biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Functionalization of Piperidine : The piperidine ring is first modified to introduce the dimethylsulfamoyl group.
- Formation of the Nicotinamide Linkage : The final compound is formed through the reaction with a trifluoromethyl-substituted nicotinic acid derivative.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby modulating their activity.
- Receptor Interactions : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Anti-inflammatory Properties : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
- Analgesic Effects : The compound has shown potential in pain relief in preclinical models.
- Anticancer Activity : Preliminary studies indicate that it may inhibit cancer cell proliferation in vitro.
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| A549 (Lung) | 15.0 | |
| HeLa (Cervical) | 10.0 |
In Vivo Studies
In vivo studies have further supported the compound's therapeutic potential. Animal models treated with this compound exhibited reduced tumor growth and improved survival rates compared to controls.
Eigenschaften
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N4O3S/c1-21(2)26(24,25)22-7-5-11(6-8-22)9-20-14(23)12-3-4-13(19-10-12)15(16,17)18/h3-4,10-11H,5-9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMODZMLKBGVWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CN=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














